Lji308

RSK inhibition kinase profiling biochemical IC50

RSK target validation is frequently confounded by off-target activity of legacy inhibitors like BI-D1870, which inadvertently suppress mTORC1-p70S6K signaling. LJI308 overcomes this obstacle with a well-characterized 200-fold selectivity window over S6K1 (IC50 = 0.8 μM), enabling unambiguous attribution of phenotypic effects to RSK inhibition. - RSK1/2/3 IC50 = 6/4/13 nM; cellular YB-1 phosphorylation EC50 = 0.2-0.3 μM - 88% growth inhibition of HTRY-LT1 TNBC cells at 5 μM, with minimal effect on non-tumorigenic HMECs - Validated in FLT3-ITD+ AML (MV4-11) and KRAS-mutant models; profiled against 442 kinases

Molecular Formula C21H18F2N2O2
Molecular Weight 368.3838
CAS No. 1627709-94-7
Cat. No. B608603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLji308
CAS1627709-94-7
SynonymsLJI308;  LJI-308;  LJI 308;  NVP-LJI308;  NVP-LJI-308;  NVP-LJI 308.
Molecular FormulaC21H18F2N2O2
Molecular Weight368.3838
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F
InChIInChI=1S/C21H18F2N2O2/c22-19-11-15(12-20(23)21(19)26)18-13-24-6-5-17(18)14-1-3-16(4-2-14)25-7-9-27-10-8-25/h1-6,11-13,26H,7-10H2
InChIKeyYUYJEQHNWKQNBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LJI308: Selective Pan-RSK Inhibitor


LJI308 is a potent, ATP-competitive, pan-p90 ribosomal S6 kinase (RSK) inhibitor targeting the N-terminal kinase domain (NTKD) of RSK1, RSK2, and RSK3 with IC50 values of 6 nM, 4 nM, and 13 nM, respectively [1]. It belongs to the class of selective RSK inhibitors that have been characterized as the most potent and selective RSK probes available, alongside its close analog LJH685 [2]. The compound has been widely used to dissect RSK-dependent signaling in oncology research, particularly in MAPK-driven cancers and triple-negative breast cancer (TNBC) [3].

LJI308 vs. Legacy RSK Inhibitors


Not all RSK inhibitors are functionally equivalent. Legacy pan-RSK inhibitors such as BI-D1870 and SL0101 exhibit significant off-target kinase inhibition and RSK-independent effects on mTORC1-p70S6K and cAMP/PKA signaling, which can confound experimental interpretation [1]. Even the close structural analog LJH685, while highly selective, shows different isoform potency profiles and cellular EC50 values compared to LJI308, demonstrating that subtle structural differences translate into distinct pharmacological fingerprints [2]. For researchers seeking to confidently attribute biological effects to RSK inhibition—particularly in cellular models of TNBC, AML, or MAPK-driven cancers—LJI308 offers a quantifiably distinct selectivity and potency profile that precludes simple substitution [3].

LJI308 vs. Key RSK Inhibitors


Potency vs. BI-D1870 and SL0101

LJI308 exhibits substantially greater biochemical potency against RSK isoforms compared to the widely used RSK inhibitors BI-D1870 and SL0101. In head-to-head biochemical assays, LJI308 inhibits RSK1, RSK2, and RSK3 with IC50 values of 6 nM, 4 nM, and 13 nM, respectively, whereas BI-D1870 shows IC50 values of 31 nM (RSK1), 24 nM (RSK2), 18 nM (RSK3), and 15 nM (RSK4), and SL0101 displays an IC50 of 89 nM against RSK2 [1]. This represents a 5- to 22-fold improvement in potency for LJI308 over BI-D1870 and SL0101 across the primary RSK isoforms .

RSK inhibition kinase profiling biochemical IC50 ATP-competitive inhibitors

Selectivity vs. BI-D1870 and FMK

In a broad kinase selectivity panel of 442 kinases, LJI308 demonstrated exquisite selectivity, binding primarily to RSK1, RSK3, and RSK4, with minimal off-target engagement [1]. Only S6K1 (IC50 = 0.8 μM), MEK4 (IC50 >10 μM), and HIP kinase 1 (IC50 >1 μM) showed any inhibition, representing >200-fold selectivity for RSK2 over S6K1 . In contrast, BI-D1870 has been documented to have significant off-target kinase activities at concentrations above 1 μM, and the allosteric inhibitor FMK targets the C-terminal kinase domain, producing different cellular effects [2]. A direct competition binding study at 10 μM confirmed that LJI308 and its analog LJH685 bind to far fewer kinases than BI-D1870 [3].

kinase selectivity off-target profiling chemical probe validation panel screening

Cellular YB-1 Phosphorylation

LJI308 potently inhibits RSK-dependent Y-box binding protein 1 (YB-1) phosphorylation at Ser102 in cellular assays, a key pharmacodynamic biomarker of RSK pathway inhibition. In MDA-MB-231 triple-negative breast cancer (TNBC) cells harboring KRAS mutations, LJI308 reduced YB-1 phosphorylation with an EC50 of 0.2-0.3 μM . For comparison, the close analog LJH685 exhibits a cellular EC50 of 730-790 nM for YB-1 phosphorylation, while BI-D1870 requires 1 μM to achieve similar cellular effects [1]. This indicates that LJI308 achieves cellular target engagement at lower effective concentrations than its comparators, translating its biochemical potency advantage into a cellular setting.

cellular EC50 target engagement YB-1 phosphorylation TNBC models

Tumorigenic vs. Normal Cell Growth Inhibition

LJI308 demonstrates selective growth inhibition of tumorigenic triple-negative breast cancer (TNBC) cells while sparing non-tumorigenic mammary epithelial cells. In an 8-day proliferation assay, treatment with 5 μM LJI308 (replenished at 0 and 96 hours) inhibited the growth of YB-1-overexpressing HTRY-LT1 and HTRY-LT2 TNBC cells by 88% and 66%, respectively, compared to only 6.8% inhibition in the parental non-tumorigenic HTRZ human mammary epithelial cell line . This differential sensitivity is a key distinguishing feature from earlier RSK inhibitors, which often exhibit broader cytotoxicity. The cellular inhibition of RSK and YB-1 phosphorylation correlated closely with growth inhibition only in an anchorage-independent setting, underscoring the context-dependent nature of RSK dependency [1].

cancer cell viability TNBC anchorage-independent growth selective cytotoxicity

RSK Isoform Potency vs. LJH685

While both LJI308 and LJH685 are considered potent pan-RSK inhibitors, they exhibit distinct isoform potency profiles. LJI308 displays IC50 values of 6 nM (RSK1), 4 nM (RSK2), and 13 nM (RSK3), whereas LJH685 shows IC50 values of 6 nM (RSK1), 5 nM (RSK2), and 4 nM (RSK3) [1]. The key differentiation lies in RSK3 inhibition: LJI308 is 3.25-fold less potent against RSK3 compared to LJH685. This difference may be significant for studies focused on RSK3-mediated signaling, as RSK3 has been implicated as a tumor suppressor in certain contexts, and differential inhibition could yield divergent biological outcomes [2].

RSK isoform selectivity RSK3 potency pan-RSK inhibitor kinase profiling

Functional Activity in AML vs. FMK

In FLT3-ITD-driven acute myeloid leukemia (AML) models, LJI308 demonstrates distinct functional activity compared to the C-terminal kinase domain inhibitor FMK. In MV4-11 AML cells, treatment with 20 μM LJI308 for 48 hours significantly reduced viable cell numbers, whereas 5 μM FMK produced a less pronounced effect under the same conditions [1]. Immunoblot analysis further revealed that LJI308 treatment reduced phosphorylation of RSK at T359/S363, while FMK (which targets the CTKD) showed a different phosphorylation pattern. This functional divergence highlights that even within the RSK inhibitor class, targeting the N-terminal vs. C-terminal kinase domain yields different cellular outcomes, making LJI308 the preferred tool for studying NTKD-dependent RSK signaling in AML [2].

acute myeloid leukemia FLT3-ITD cell proliferation RSK dependency

LJI308 Research and Industrial Applications


Target Validation in MAPK-Driven Cancers

LJI308 is the preferred chemical probe for dissecting RSK-dependent signaling in cancer cells with activating mutations in the MAPK pathway (e.g., KRAS, BRAF). Its high selectivity (200-fold over S6K1) and potent cellular target engagement (YB-1 phosphorylation EC50 = 0.2-0.3 μM) enable confident attribution of phenotypic effects to RSK inhibition, avoiding the confounding off-target activities that plague legacy inhibitors like BI-D1870 . Use LJI308 at 0.2-5 μM in cellular assays to establish RSK dependency before genetic validation.

TNBC and Drug Resistance Studies

LJI308 demonstrates selective growth inhibition of TNBC cells (88% inhibition of HTRY-LT1 cells at 5 μM) while sparing non-tumorigenic mammary epithelial cells . This differential activity makes LJI308 an ideal tool for studying RSK-mediated chemoresistance and cancer stem cell maintenance in TNBC models. The compound has been validated in combination studies with conventional chemotherapeutics to overcome drug resistance [1].

Kinase Profiling and Assay Development

With its well-characterized selectivity profile across 442 kinases, LJI308 serves as an excellent reference compound for kinase panel screening and assay development. Its defined off-target inhibition limits (S6K1 IC50 = 0.8 μM, MEK4 >10 μM, HIPK1 >1 μM) provide clear boundaries for interpreting cellular assay results . Researchers developing RSK biochemical or cellular assays can use LJI308 as a positive control with a known, quantifiable selectivity window.

AML and FLT3-ITD+ Leukemia Research

LJI308 has demonstrated functional activity in FLT3-ITD-driven AML models, reducing viable cell numbers in MV4-11 cells at 20 μM . For studies investigating RSK's role in leukemia cell proliferation and survival, LJI308 offers an NTKD-targeting mechanism distinct from CTKD inhibitors like FMK. This allows researchers to dissect domain-specific RSK functions in hematologic malignancies.

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31 linked technical documents
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